molecular formula C39H44O19 B13843683 Narirutin-5-dehydroxy-2,3-dihydro-hexaacetate

Narirutin-5-dehydroxy-2,3-dihydro-hexaacetate

Cat. No.: B13843683
M. Wt: 816.8 g/mol
InChI Key: MGUXTUMOJPCLRZ-GKCQQELUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Narirutin-5-dehydroxy-2,3-dihydro-hexaacetate can be synthesized through a series of acetylation reactions. The starting material, narirutin, undergoes dehydroxylation followed by dihydroxylation and subsequent acetylation to yield the final product. The reaction conditions typically involve the use of acetic anhydride and a catalyst such as pyridine under controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound involves large-scale acetylation processes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Narirutin-5-dehydroxy-2,3-dihydro-hexaacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various acetylated and deacetylated derivatives, which can have different biological activities and properties .

Mechanism of Action

The mechanism of action of Narirutin-5-dehydroxy-2,3-dihydro-hexaacetate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Narirutin-5-dehydroxy-2,3-dihydro-hexaacetate can be compared with other similar flavonoid derivatives:

This compound stands out due to its unique acetylated structure, which enhances its bioavailability and biological activity .

Properties

Molecular Formula

C39H44O19

Molecular Weight

816.8 g/mol

IUPAC Name

[(3S,4R,5R,6R)-4,5-diacetyloxy-2-methyl-6-[[(2R,3R,5R,6S)-3,4,5-triacetyloxy-6-[[2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxan-2-yl]methoxy]oxan-3-yl] acetate

InChI

InChI=1S/C39H44O19/c1-17-32(50-18(2)40)34(52-20(4)42)36(54-22(6)44)38(49-17)48-16-31-33(51-19(3)41)35(53-21(5)43)37(55-23(7)45)39(58-31)56-26-12-13-27-28(47)15-29(57-30(27)14-26)24-8-10-25(46)11-9-24/h8-14,17,29,31-39,46H,15-16H2,1-7H3/t17?,29?,31-,32+,33-,34-,35?,36-,37-,38-,39-/m1/s1

InChI Key

MGUXTUMOJPCLRZ-GKCQQELUSA-N

Isomeric SMILES

CC1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H](C([C@H]([C@@H](O2)OC3=CC4=C(C=C3)C(=O)CC(O4)C5=CC=C(C=C5)O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C3)C(=O)CC(O4)C5=CC=C(C=C5)O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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